3-Iodo-4-methoxy-5-nitrobenzoic acid

Description

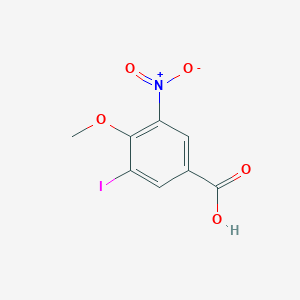

3-Iodo-4-methoxy-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring three distinct functional groups: an iodine atom at the 3-position, a methoxy group at the 4-position, and a nitro group at the 5-position. This combination of electron-withdrawing (iodo, nitro) and electron-donating (methoxy) substituents imparts unique physicochemical properties, making it a compound of interest in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

3-iodo-4-methoxy-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCHDNBEJITDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25801-32-5 | |

| Record name | 3-Iodo-5-nitro-p-anisic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WUR9CG42U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-methoxy-5-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of derivatives with different substituents replacing the iodine atom.

Reduction: Formation of 3-Iodo-4-methoxy-5-aminobenzoic acid.

Oxidation: Formation of 3-Iodo-4-carboxy-5-nitrobenzoic acid.

Scientific Research Applications

3-Iodo-4-methoxy-5-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-4-methoxy-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo reduction to form reactive intermediates, while the iodine and methoxy groups can participate in various binding interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical differences between 3-Iodo-4-methoxy-5-nitrobenzoic acid and its analogs:

Physicochemical Properties

- Molecular Weight and Polarity: The presence of iodine (atomic weight ~127) and nitro groups increases molecular weight significantly compared to non-halogenated analogs (e.g., 4-Hydroxy-3-methoxy-5-nitrobenzoic acid, MW 243.13 vs. 337.97 for the target compound) .

- Melting Points : While direct data are unavailable, analogs like 4-Iodoanisole (mp 48–51°C ) and 4-Iodoaniline (mp 61–63°C ) suggest that iodine substitution moderately elevates melting points. The nitro group likely further increases thermal stability.

- Acidity: The nitro group at the 5-position enhances acidity compared to non-nitro derivatives (e.g., 3-Iodo-4-methoxybenzoic acid) due to its strong electron-withdrawing effect .

Biological Activity

3-Iodo-4-methoxy-5-nitrobenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features three significant functional groups:

- Iodine (I) : Enhances electrophilic character, facilitating nucleophilic substitutions.

- Methoxy (-OCH₃) : Acts as an electron-donating group, potentially influencing the compound's reactivity and solubility.

- Nitro (-NO₂) : A strong electron-withdrawing group that can undergo reduction to form reactive intermediates, which may play a role in its biological effects.

The unique combination of these groups allows for diverse interactions within biological systems, impacting various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can be reduced to form reactive intermediates that can modify proteins or nucleic acids, while the iodine and methoxy groups may facilitate binding interactions with biomolecules.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Interaction : It might interact with cellular receptors, modulating signaling pathways related to inflammation or cancer progression.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly through mechanisms involving apoptosis induction in cancer cells.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes or lipoxygenases (LOX), which are key players in inflammatory pathways .

- Antimicrobial Effects : Similar compounds have shown antimicrobial properties; thus, further studies could explore this aspect for this compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Functional Groups | Biological Activity |

|---|---|---|

| This compound | Iodine, Methoxy, Nitro | Antitumor, Anti-inflammatory |

| 3-Iodo-4-methoxybenzoic acid | Iodine, Methoxy | Limited activity |

| 4-Methoxy-5-nitrobenzoic acid | Methoxy, Nitro | Antimicrobial |

| 3-Iodo-5-nitrobenzoic acid | Iodine, Nitro | Antitumor |

This table highlights how the presence of all three functional groups in this compound contributes to its unique biological profile compared to other derivatives.

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound inhibited COX-2 activity with an IC₅₀ value of approximately 15 µM. This suggests that this compound could be explored as a lead for anti-inflammatory drug development .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 3-Iodo-4-methoxy-5-nitrobenzoic acid, and how do its functional groups influence spectral interpretation?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions (e.g., methoxy at C4, nitro at C5, and iodine at C3). Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH, ~1700 cm⁻¹) and nitro (-NO₂, ~1530 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Heavy atoms like iodine may cause splitting in NMR due to spin-orbit coupling. X-ray crystallography (using SHELXL) resolves spatial arrangements and validates substituent orientations .

Q. What synthetic routes are feasible for preparing this compound, and what are their limitations?

- Answer : A stepwise approach is recommended:

Methoxy introduction : Methylation of 4-hydroxybenzoic acid using dimethyl sulfate under basic conditions .

Nitration : Electrophilic nitration at the meta position (relative to -COOH) using HNO₃/H₂SO₄. Steric hindrance from methoxy may necessitate elevated temperatures .

Iodination : Direct electrophilic iodination (e.g., I₂/KIO₃ in H₂SO₄) or metal-catalyzed coupling (e.g., Ullmann reaction). Purification via recrystallization (ethanol/water) removes byproducts like di-iodinated species .

- Limitations : Nitration may yield para-nitro isomers; regioselectivity requires careful monitoring via TLC or HPLC.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact (iodine and nitro groups are irritants) .

- Ventilation : Use fume hoods due to potential NOx release during decomposition .

- Waste disposal : Neutralize acidic residues before disposal; iodine-containing waste requires segregation .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, particularly addressing heavy-atom effects?

- Answer : SHELXL is optimal for refining structures with heavy atoms (e.g., iodine):

Absorption correction : Apply multi-scan methods (e.g., SADABS) to mitigate absorption artifacts from iodine’s high electron density .

Disorder modeling : Methoxy and nitro groups may exhibit rotational disorder; use PART/SUMP restraints to stabilize refinement.

Validation : Cross-check using R1/wR2 residuals and ORTEP-3 for graphical validation of thermal ellipsoids .

Q. How do steric and electronic effects of substituents in this compound influence its reactivity in cross-coupling reactions?

- Answer :

- Electronic effects : The nitro group (-NO₂) is strongly electron-withdrawing, activating the ring for nucleophilic substitution at C3 (iodine site).

- Steric effects : Methoxy (-OCH₃) at C4 hinders access to adjacent positions, favoring reactions at C5 (nitro) or C3 (iodine).

- Case study : Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at C3 using Pd(PPh₃)₄/K₂CO₃ in DMF at 80°C .

Q. How can researchers resolve contradictory data in bioactivity studies of halogenated benzoic acids, such as antimicrobial efficacy discrepancies?

- Answer :

- Comparative analysis : Use structurally analogous compounds (e.g., 3-Iodo-5-nitrobenzoic acid vs. 3-Fluoro-5-iodo analogs) to isolate substituent effects. A study showed iodine’s bioactivity is 2× higher than fluorine in analogous positions .

- Method standardization : Ensure consistent assay conditions (e.g., MIC testing in Mueller-Hinton broth at pH 7.0) to minimize variability .

Q. What strategies mitigate challenges in regioselective functionalization of this compound for drug discovery?

- Answer :

- Protecting groups : Temporarily protect -COOH with tert-butyl esters to direct reactions to the iodine site .

- Directed ortho-metalation : Use LDA (Lithium Diisopropylamide) to deprotonate positions adjacent to methoxy for further substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.